chemical structure of 5-nitro-1,2,4-benzenetriol
chemical structure of 5-nitro-1,2,4-benzenetriol
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-Nitro-1,2,4-Benzenetriol
Disclaimer: 5-Nitro-1,2,4-benzenetriol is a sparsely documented compound in publicly accessible scientific literature and chemical databases. Consequently, this guide has been developed by a Senior Application Scientist to provide a scientifically grounded, in-depth projection of its chemical properties, synthesis, and analytical characterization. The protocols and data presented herein are derived from established principles of organic chemistry and extrapolated from well-characterized analogous compounds. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a foundational resource for further empirical investigation.
Introduction to 5-Nitro-1,2,4-Benzenetriol
5-Nitro-1,2,4-benzenetriol, also known as 5-nitro-hydroxyquinol, is a nitrated derivative of 1,2,4-benzenetriol. The parent compound, 1,2,4-benzenetriol, is a significant metabolite of benzene, a known hematotoxin, and its biological activity, particularly its propensity to generate reactive oxygen species (ROS), is an area of active research.[1][2] The introduction of a nitro group onto the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and biological activity of a molecule.[3][4] Nitroaromatic compounds are found in a range of therapeutics, where the nitro group can be essential for the mechanism of action, often through bioreduction in hypoxic environments.[4]
This guide provides a comprehensive technical overview of 5-nitro-1,2,4-benzenetriol, from its proposed synthesis and purification to its analytical characterization and potential applications in drug discovery and development.
Molecular Structure and Physicochemical Properties
The consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4, and a nitro (-NO₂) group at position 5. The hydroxyl groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution, while the nitro group is a strong deactivating, meta-directing group. The positioning of these functional groups dictates the molecule's reactivity and physicochemical properties.
Chemical Structure Diagram
Caption: Chemical structure of 5-nitro-1,2,4-benzenetriol.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| IUPAC Name | 5-Nitrobenzene-1,2,4-triol | Nomenclature Rules |
| Molecular Formula | C₆H₅NO₅ | - |
| Molecular Weight | 171.11 g/mol | - |
| Appearance | Yellowish to brown crystalline solid | Analogy to nitrophenols |
| Melting Point | > 150 °C (with decomposition) | Analogy to related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol), moderately soluble in water. | Structural analysis |
| pKa | ~4-5 (first phenolic proton) | Effect of nitro group |
Synthesis and Purification
The synthesis of 5-nitro-1,2,4-benzenetriol can be approached via the electrophilic nitration of 1,2,4-benzenetriol. Due to the high activation of the benzene ring by three hydroxyl groups, the nitration is expected to proceed under mild conditions. However, these same activating groups make the starting material and product susceptible to oxidation.[2][5] Therefore, the reaction must be carefully controlled to prevent the formation of polymeric byproducts and quinone-type oxidation products.
Proposed Synthetic Protocol: Nitration of 1,2,4-Benzenetriol
This protocol is a proposed method and should be optimized with appropriate safety precautions in a laboratory setting.
Step 1: Preparation of the Starting Material 1,2,4-Benzenetriol can be synthesized by the hydrolysis of 1,2,4-triacetoxybenzene, which is prepared from the reaction of p-benzoquinone with acetic anhydride.[6][7]
Step 2: Nitration Reaction
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2,4-benzenetriol (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride at 0-5 °C. The use of acetic anhydride can protect the hydroxyl groups from oxidation.
-
Slowly add a nitrating agent, such as a solution of nitric acid (1 equivalent) in the same solvent, dropwise to the cooled and stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.[8]
-
After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice-water. The crude product should precipitate.
Step 3: Purification
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Synthesis and Purification Workflow
Caption: Proposed workflow for the synthesis and purification of 5-nitro-1,2,4-benzenetriol.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 5-nitro-1,2,4-benzenetriol would rely on a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data
The following data is predicted based on the principles of spectroscopy and known values for similar structures.
Table 2: Predicted Spectroscopic Data for 5-Nitro-1,2,4-benzenetriol
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0-11.0 (s, 3H, -OH), δ ~7.5 (s, 1H, Ar-H), δ ~6.5 (s, 1H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~150-160 (C-OH), δ ~140 (C-NO₂), δ ~120-130 (C-OH), δ ~100-115 (C-H) |
| FT-IR (KBr, cm⁻¹) | 3500-3200 (br, O-H stretch), 1580-1560 (s, C=C stretch), 1530-1500 (s, asym N-O stretch), 1350-1320 (s, sym N-O stretch), 1200-1100 (s, C-O stretch) |
| Mass Spec. (EI) | m/z (%) = 171 (M⁺), 154 (M-OH)⁺, 125 (M-NO₂)⁺ |
Analytical Workflow
Caption: Workflow for the analytical characterization of 5-nitro-1,2,4-benzenetriol.
Potential Applications in Drug Development
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Prodrugs for Hypoxic Tissues: The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic environments, such as those found in solid tumors.[4] This makes 5-nitro-1,2,4-benzenetriol a potential candidate for development as a hypoxia-activated prodrug, where the reduction of the nitro group could release a cytotoxic agent (the benzenetriol moiety).
-
Antimicrobial and Antiparasitic Agents: Many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity, again through the reductive activation of the nitro group within the target organisms.[8]
-
Modulation of Oxidative Stress: The parent compound, 1,2,4-benzenetriol, is known to induce oxidative stress by generating ROS.[1] The nitro derivative could be investigated for its ability to modulate these effects, which could have applications in cancer therapy or as a tool for studying cellular redox biology.
Proposed Mechanism of Hypoxia-Activated Prodrug
Caption: Proposed mechanism for 5-nitro-1,2,4-benzenetriol as a hypoxia-activated prodrug.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-nitro-1,2,4-benzenetriol. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The safety precautions should be based on those for the starting material, 1,2,4-benzenetriol, and other nitrophenolic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[9]
-
Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.[9] May cause irritation to the skin, eyes, and respiratory system.[10] The parent compound, 1,2,4-benzenetriol, is a known irritant and is harmful.[10] Nitroaromatic compounds can have various toxic effects.[11]
Conclusion
5-Nitro-1,2,4-benzenetriol is a compound with significant potential in chemical and pharmaceutical research, stemming from its unique combination of a redox-active benzenetriol core and a bioreducible nitro group. While its synthesis and properties are not widely reported, this guide provides a robust, scientifically-informed framework for its preparation, characterization, and potential applications. Further empirical studies are necessary to validate the proposed protocols and to fully elucidate the biological activity profile of this intriguing molecule.
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Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. PubMed. [Link]
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